molecular formula C9H10ClNOS B13314129 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13314129
M. Wt: 215.70 g/mol
InChI Key: MNMBEEBZPROTNB-ONEGZZNKSA-N
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Description

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes.

Scientific Research Applications

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

(E)-1-(5-chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+

InChI Key

MNMBEEBZPROTNB-ONEGZZNKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CSC(=C1)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=CSC(=C1)Cl

Origin of Product

United States

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